molecular formula C12H20O3 B14327621 Acetic acid;cyclodec-2-yn-1-ol CAS No. 106864-24-8

Acetic acid;cyclodec-2-yn-1-ol

Cat. No.: B14327621
CAS No.: 106864-24-8
M. Wt: 212.28 g/mol
InChI Key: CNBNCVNPGKAJBN-UHFFFAOYSA-N
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Description

Acetic acid;cyclodec-2-yn-1-ol is a compound that combines the properties of acetic acid and cyclodec-2-yn-1-ol. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour taste. Cyclodec-2-yn-1-ol is a cyclic alkyne with a hydroxyl group, adding unique reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of acetic acid;cyclodec-2-yn-1-ol can involve several synthetic routes. One common method is the silicon-accelerated Friedel-Crafts alkylation, followed by a Diels-Alder reaction. This method involves the use of silicon-based catalysts to facilitate the alkylation process, which is then followed by a cycloaddition reaction to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;cyclodec-2-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to alkenes or alkanes.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of cyclodec-2-yn-1-one or cyclodec-2-yn-1-carboxylic acid.

    Reduction: Formation of cyclodec-2-en-1-ol or cyclodecanol.

    Substitution: Formation of substituted cyclodec-2-yn-1-ol derivatives.

Scientific Research Applications

Acetic acid;cyclodec-2-yn-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;cyclodec-2-yn-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the alkyne group can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclodec-2-yn-1-one: Similar structure but lacks the acetic acid moiety.

    Cyclodec-2-en-1-ol: Similar structure but with a double bond instead of a triple bond.

    Cyclodecanol: Similar structure but fully saturated.

Uniqueness

Acetic acid;cyclodec-2-yn-1-ol is unique due to the presence of both acetic acid and cyclodec-2-yn-1-ol moieties, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields.

Properties

CAS No.

106864-24-8

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

acetic acid;cyclodec-2-yn-1-ol

InChI

InChI=1S/C10H16O.C2H4O2/c11-10-8-6-4-2-1-3-5-7-9-10;1-2(3)4/h10-11H,1-6,8H2;1H3,(H,3,4)

InChI Key

CNBNCVNPGKAJBN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CCCC#CC(CCC1)O

Origin of Product

United States

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